Product packaging for 1-Methoxycyclohexane-1-carbonitrile(Cat. No.:CAS No. 83268-57-9)

1-Methoxycyclohexane-1-carbonitrile

Cat. No.: B2843676
CAS No.: 83268-57-9
M. Wt: 139.198
InChI Key: SOQLZFRLDXMIES-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 1-Methoxycyclohexane-1-carbonitrile is a cyclohexane-based building block featuring both a methoxy group and a nitrile (cyano) group attached to the same carbon atom, forming a neopentyl system. This specific molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules. The nitrile group can be transformed into other functional groups, such as carboxylic acids, amides, or amines, providing a versatile handle for molecular diversification . Researchers utilize this compound and its structural analogs in the development of novel compounds, including potential active ingredients in agrochemicals and pharmaceuticals . The steric configuration of substituents on the cyclohexane ring is often critical for biological activity; for instance, cis -isomers of similar 4-alkoxycyclohexanecarbonitriles are important intermediates in the synthesis of insecticidal active substances . As a high-purity synthetic intermediate, this compound is essential for medicinal chemistry, method development, and material science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B2843676 1-Methoxycyclohexane-1-carbonitrile CAS No. 83268-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxycyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-10-8(7-9)5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQLZFRLDXMIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83268-57-9
Record name 1-methoxycyclohexane-1-carbonitrile
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Significance As a Core Chemical Entity in Organic Synthesis

1-Methoxycyclohexane-1-carbonitrile, as a representative α-alkoxy nitrile, holds considerable value as a versatile synthetic intermediate. The utility of this chemical entity stems primarily from the reactivity of its nitrile group. The cyano group is a key functional group in organic synthesis due to its ability to be transformed into a wide array of other functionalities, including amides, carboxylic acids, amines, and ketones. beilstein-journals.org This versatility allows chemists to use α-alkoxy nitriles as building blocks for more complex molecular architectures. beilstein-journals.org

The general class of cyanohydrin ethers, to which this compound belongs, has been identified as an effective substrate for various transformations, such as amide formation. nih.gov Furthermore, acyclic nitriles that feature α-all-carbon quaternary centers—a structural motif present in this compound—are recognized as highly valuable components in the structure of natural products and synthetic pharmaceuticals. beilstein-journals.org The synthetic importance is further underscored by the biological activity found in closely related structures. For instance, the corresponding carboxylic acid, 1-methoxycyclohexane-1-carboxylic acid, has been investigated as a potent histone deacetylase (HDAC) inhibitor. biosynth.com This suggests that the this compound framework is a valuable precursor for developing new therapeutic agents.

Overview of Structural Features and Their Chemical Implications

The structure of 1-methoxycyclohexane-1-carbonitrile is defined by a cyclohexane (B81311) ring bearing two substituents—a methoxy (B1213986) group (-OCH₃) and a nitrile group (-C≡N)—on the same carbon atom. This creates a quaternary, sp³-hybridized carbon that is simultaneously bonded to an electron-donating ether oxygen and an electron-withdrawing cyano group.

This geminal substitution pattern has significant chemical implications. The synthesis of such α-alkoxy nitriles often proceeds through the formation of an oxocarbenium ion intermediate. nih.gov This intermediate can be generated from precursors like cyclohexanone (B45756) or its corresponding enol ether (1-methoxycyclohexene) or acetal. The presence of the oxygen atom stabilizes the adjacent positive charge, facilitating the nucleophilic attack by a cyanide source. nih.gov

The cyclohexane ring itself confers specific conformational properties, typically adopting a stable chair conformation. The spatial arrangement of the methoxy and cyano groups relative to the ring influences the molecule's steric and electronic properties, which can affect its reactivity in subsequent transformations. The development of methods to control the stereochemistry at this carbon center is a significant area of research in asymmetric synthesis. nih.govwikipedia.org

Historical Context of Research on Cyclohexane Derivatives with Methoxy and Nitrile Functionalities

Strategies for Carbon-Carbon Bond Formation in the Cyclohexane (B81311) Core

The formation of the substituted cyclohexane framework is a critical first step in the synthesis of this compound. Various powerful reactions can be employed to construct this six-membered ring with control over substitution patterns.

Cycloaddition Reactions in the Synthesis of Substituted Cyclohexanes

Cycloaddition reactions, particularly the Diels-Alder reaction, stand out as a highly efficient method for forming six-membered rings. researchgate.net These reactions involve the [4+2] cycloaddition of a conjugated diene and a dienophile to generate a cyclohexene (B86901) derivative, which can then be further modified. researchgate.netnih.gov The versatility of the Diels-Alder reaction allows for the synthesis of highly substituted cyclohexenes, which are valuable precursors to the target molecule. nih.govacs.org

For instance, the reaction of hindered silyloxy dienes with various substituted enones, catalyzed by a mixed Lewis acid system such as AlBr₃/AlMe₃, can produce highly hindered cyclohexene adducts in good yields. nih.govacs.org This approach is particularly useful when dealing with sterically demanding substrates. Furthermore, transition metal-catalyzed [2+2+2] cycloadditions offer another powerful route to polysubstituted cyclohexanes, demonstrating high atom efficiency and tolerance for a wide array of functional groups.

Table 1: Examples of Cycloaddition Reactions for Cyclohexane Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Diels-AlderHindered Silyloxy Diene + Substituted EnoneAlBr₃/AlMe₃Hindered Cyclohexene nih.govacs.org
[2+2+2] CycloadditionAlkynes/AlkenesTransition Metal Complexes (e.g., Co, Ni, Pd)Polysubstituted Cyclohexane

Annulation Strategies Leading to the Cyclohexane Framework

Annulation, the formation of a new ring onto a pre-existing one, provides another strategic avenue to the cyclohexane core. An iridium-catalyzed (5+1) annulation strategy has been developed for the stereoselective synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones. acs.org This method proceeds through sequential hydrogen borrowing reactions, yielding highly substituted cyclic products with excellent stereocontrol. acs.org

Another approach involves a tandem free radical alkylation of a nonactivated delta-carbon atom followed by an intramolecular carbanion cycloalkylation. nih.gov This combination of radical and ionic reaction sequences allows for the construction of the cyclohexane ring from various acyclic and cyclic precursors. nih.gov

Installation of the Methoxy (B1213986) Group through Alkoxylation Reactions

Once the cyclohexane core is established, the next crucial step is the introduction of the methoxy group. This can be achieved through various alkoxylation reactions, which can be broadly categorized as nucleophilic or electrophilic.

Nucleophilic Alkoxylation Approaches

In nucleophilic alkoxylation, a methoxide (B1231860) source acts as the nucleophile, attacking an electrophilic carbon on the cyclohexane ring. One common strategy involves the reaction of an alcohol with an alkene in the presence of a strong acid catalyst, a process known as acid-catalyzed alkoxylation. pearson.com This method proceeds through a carbocation intermediate, which is then trapped by the alcohol. pearson.com

Another approach is the Williamson ether synthesis, a widely used method for forming ethers. While not directly a ring-forming reaction in this context, it can be adapted to introduce a methoxy group onto a pre-functionalized cyclohexane derivative.

Electrophilic Alkoxylation Methods

Electrophilic alkoxylation involves the use of a reagent that delivers an electrophilic "MeO⁺" equivalent to a nucleophilic carbon center. Recent advancements in this area include electrochemical methods for C-H alkoxylation. researchgate.net These methods offer a sustainable and atom-economical alternative to traditional approaches, often proceeding under mild conditions without the need for chemical oxidants. researchgate.net For example, the direct alkoxylation of electron-deficient olefinic C(sp²)−H bonds has been achieved using aliphatic alcohols under transition-metal-free electrochemical conditions. researchgate.net

Nitrile Functionalization Techniques

The final key functional group to be installed is the nitrile group. The cyanation of carbonyl compounds is a powerful and well-established method for synthesizing cyanohydrins, which are direct precursors to α-hydroxy nitriles. tandfonline.com

The use of trimethylsilyl cyanide (TMSCN) as a cyanating agent is often preferred due to its safety and effectiveness compared to reagents like KCN or HCN. The reaction of TMSCN with a ketone, such as cyclohexanone (B45756), is typically catalyzed by a Lewis acid or other promoters. tandfonline.com A variety of catalysts have been developed for this transformation, including nanocrystalline magnesium oxide and heteropoly acids, which can provide high yields of the corresponding cyanohydrin trimethylsilyl ethers under mild conditions. tandfonline.com

An alternative strategy involves the umpolung (polarity reversal) of reactivity. For instance, an efficient method for the synthesis of β-ketonitriles from silyl enol ethers has been developed using a hypervalent iodine(III)-CN species generated in situ. acs.org This method is applicable to a diverse range of substrates. acs.org

Table 2: Methods for Nitrile Functionalization
MethodSubstrateReagentCatalyst/ConditionsProductReference
CyanosilylationKetone (e.g., Cyclohexanone)Trimethylsilyl cyanide (TMSCN)Nanocrystalline MgO or Heteropoly acidCyanohydrin trimethylsilyl ether tandfonline.com
Umpolung CyanationSilyl enol etherPhIO/BF₃·Et₂O/TMSCNIn situ generation of hypervalent iodine(III)-CNβ-Ketonitrile acs.org

Cyanohydrin Formation and Related Reactions

The most conventional and direct approach to synthesizing α-hydroxy nitriles, known as cyanohydrins, is through the nucleophilic addition of a cyanide source to a ketone or aldehyde. openstax.orgwikipedia.org This classic reaction can be adapted to produce this compound, typically starting from the corresponding ketone precursor, methoxycyclohexanone. The reaction involves the attack of a nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon. wikipedia.org

The process is generally base-catalyzed, as a small amount of base facilitates the deprotonation of hydrogen cyanide (HCN) to generate the more nucleophilic cyanide ion. openstax.orglibretexts.org For ketones like cyclohexanone and its derivatives, the equilibrium of the reaction typically favors the formation of the cyanohydrin product. openstax.org While highly toxic and hazardous, HCN is often generated in situ by adding a strong acid to a mixture of the carbonyl compound and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.org This in situ generation maintains the slightly basic conditions necessary for the reaction to proceed efficiently. libretexts.org The resulting cyanohydrin, 1-hydroxycyclohexanecarbonitrile, can then be alkylated, for instance with a methylating agent, to yield the target this compound.

Alternative, less hazardous cyanating agents can also be employed. Trimethylsilyl cyanide (TMSCN) is a common reagent that reacts with ketones to form a silylated cyanohydrin ether. This intermediate can then be deprotected and methylated, or potentially directly converted to the methoxy derivative.

A related strategy is the Strecker reaction, which produces α-aminonitriles from ketones. For instance, 4-methoxycyclohexanone (B142444) can be reacted with sodium cyanide, ammonium (B1175870) chloride, and ammonia (B1221849) to produce 1-amino-4-methoxycyclohexanecarbonitrile. google.com While this yields an amine rather than the target methoxy group at C1, it demonstrates the feasibility of nucleophilic cyanide addition to methoxy-substituted cyclohexane rings.

Table 1: Exemplary Conditions for Cyanohydrin Formation from Cyclohexanone Derivatives This table presents generalized conditions based on typical cyanohydrin reactions.

Starting Material Cyanide Source Catalyst/Conditions Product Type Reference
Cyclohexanone HCN / NaCN Base catalyst 1-Hydroxycyclohexanecarbonitrile wikipedia.orgontosight.ai
Aldehyde/Ketone KCN / Acid In situ HCN generation Cyanohydrin libretexts.org
4-Methoxycyclohexanone NaCN / NH₄Cl, NH₃ Toluene/Water 1-Amino-4-methoxycyclohexanecarbonitrile google.com

Direct Cyanation Methodologies

Direct C-H cyanation represents a more atom-economical approach, avoiding the need for a pre-functionalized ketone. These methods involve the direct replacement of a hydrogen atom on the cyclohexane ring with a nitrile group. While challenging on saturated C(sp³)-H bonds, photoredox catalysis has emerged as a powerful tool for such transformations.

Organic photoredox catalysts, such as acridinium (B8443388) salts, can facilitate the direct C-H cyanation of various aromatic compounds under mild, room-temperature conditions using a cyanide source like trimethylsilyl cyanide (TMSCN) and an aerobic atmosphere. nih.govnih.gov This methodology has been successfully applied to electron-rich substrates and heterocycles. nih.gov The proposed mechanism often involves the formation of a radical cation from the substrate, which is then trapped by the cyanide nucleophile. nih.gov

While most documented examples focus on arenes, the underlying principles can be extended to aliphatic systems. The key challenge lies in the selective functionalization of a specific C-H bond on the cyclohexane ring. For the synthesis of this compound, this would require a highly selective reaction at the carbon atom already bearing the methoxy group. The electron-donating nature of the methoxy group could potentially direct the reaction to the C1 position, although regioselectivity remains a significant hurdle in the direct cyanation of unactivated alkanes.

Table 2: Principles of Direct Photoredox C-H Cyanation This table outlines general conditions for a reaction type that could be adapted for the target molecule.

Substrate Type Cyanide Source Catalyst System Conditions Key Feature Reference
Aromatic Compounds Trimethylsilyl cyanide (TMSCN) Acridinium photoredox catalyst Room Temperature, Aerobic Direct C-H to C-CN conversion nih.govnih.gov
Naphthalene TMSCN Acridinium photocatalyst, pH 9 buffer Visible light C-H cyanation at the 1-position nih.gov

Stereocontrolled Synthesis of this compound and its Stereoisomers

Creating specific stereoisomers of this compound requires precise control over the spatial arrangement of atoms during the synthesis. This can be achieved through asymmetric routes that introduce chirality enantioselectively or through diastereoselective reactions that build the cyclohexane ring with a predefined geometry.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce an excess of one enantiomer of a chiral molecule. Since this compound possesses a stereocenter at the C1 position, enantioselective methods are crucial for accessing optically active forms.

One major strategy is the asymmetric cyanohydrin reaction. wikipedia.org This involves the enantioselective addition of a cyanide source to a prochiral ketone precursor, catalyzed by a chiral catalyst. The formation of cyanohydrins introduces a chiral center, and various catalytic systems have been developed to control the stereochemical outcome. wikipedia.org

Another powerful approach involves organocatalytic domino or cascade reactions. nih.govrsc.org These multi-step sequences can construct complex, highly functionalized cyclohexanes from simple precursors in a single pot with excellent stereocontrol. For example, a one-pot Michael-Michael-1,2-addition sequence, using a chiral amino-squaramide catalyst, can yield highly substituted cyclohexanes with up to five contiguous stereocenters in high yields and with excellent diastereoselectivity (dr >30:1) and enantioselectivity (96–99% ee). nih.govrsc.org While not directly yielding the target molecule, such methods can produce a densely functionalized cyclohexane core that could be chemically elaborated to this compound.

Hydrogen borrowing catalysis using chiral iridium(I) complexes also provides a route to enantioenriched cyclohexanes from 1,5-diols, demonstrating excellent levels of diastereo- and enantioselectivity. nih.gov

Table 3: Examples of Asymmetric Synthesis of Substituted Cyclohexanes

Reaction Type Catalyst Stereoselectivity Product Type Reference
Michael-Michael-1,2-Addition Chiral amino-squaramide >30:1 dr, 96-99% ee Functionalized cyclohexanes nih.govrsc.org
Hydrogen Borrowing Annulation Chiral Iridium(I) complex 89:11 - >95:5 dr, 91:9 - 97:3 er Enantioenriched cyclohexanes nih.gov
Asymmetric Ketone Reduction (R)-2-methyloxazaborolidine 89-96% ee Chiral cyclic allylic alcohols acs.org

Diastereoselective Control in Cyclohexane Annulations

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. Annulation reactions, which form a new ring onto an existing structure, are particularly useful for constructing the cyclohexane skeleton with specific diastereomeric outcomes.

Michael-aldol domino reactions are powerful methods for assembling carbocyclic frameworks. nih.govacs.org A base-catalyzed domino reaction between β-keto ester nucleophiles and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.govacs.org The high degree of stereocontrol is often attributed to a stereoconvergent cyclization proceeding through a chair-like transition state. nih.gov The resulting cyclohexanone can be isolated in high purity and further functionalized without disturbing the newly set stereocenters. nih.gov

Similarly, imidazole-mediated cascade [2+2+2] annulation reactions can construct multiply substituted cyclohexanes in a one-pot, three-component fashion from two units of an (arylmethylidene)malononitrile and one unit of a nitroalkene. consensus.app Rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates also yields bicyclic structures with excellent diastereoselectivity, which can serve as precursors to substituted cyclohexanes. mdpi.com These methods provide robust platforms for establishing the relative stereochemistry of substituents on the cyclohexane ring, which is a critical step in a multi-step synthesis of a specific diastereomer of this compound.

Table 4: Diastereoselective Annulation Strategies for Cyclohexane Synthesis

Annulation Type Reagents Diastereomeric Ratio (dr) Product Reference
Michael-Aldol Domino β-keto ester + trisubstituted Michael acceptor up to >20:1 Polyfunctional cyclohexanones nih.govacs.org
Imidazole-mediated [2+2+2] (Arylmethylidene)malononitriles + Nitroalkenes High Multiply substituted cyclohexanes consensus.app
Rh(II)-catalyzed [3+3] Cyclic nitronates + Vinyl diazoacetates Excellent Bicyclic nitroso acetals mdpi.com

Electronic Effects of Methoxy and Nitrile Groups on Cyclohexane Reactivity

The reactivity of the this compound molecule is fundamentally controlled by the electronic properties of the methoxy (-OCH₃) and nitrile (-C≡N) substituents. These groups exert both inductive and resonance effects, which modulate the electron density across the molecule, particularly at the C1 position.

Inductive and Resonance Effects

The methoxy group and the nitrile group have opposing electronic influences. The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I) , which polarizes the C1-O sigma bond. du.edu.eglibretexts.org Conversely, the oxygen's lone pairs can be donated into adjacent orbitals, resulting in an electron-donating resonance effect (+R) . du.edu.egutexas.edu

The nitrile group is strongly electron-withdrawing due to both induction and resonance. The electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, and the pi systems allow it to act as a pi-acceptor , withdrawing electron density from the ring. masterorganicchemistry.com This combined -I and -R effect significantly lowers the electron density at the C1 carbon, making it electrophilic. libretexts.orgopenstax.org

Functional GroupInductive EffectResonance EffectNet Electronic Effect at C1
Methoxy (-OCH₃)-I (Withdrawing)+R (Donating)Modulated by reaction type
Nitrile (-C≡N)-I (Withdrawing)-R (Withdrawing)Strongly electron-withdrawing

Stereoelectronic Interactions: Anomeric Effects and Hyperconjugation

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are critical to understanding the molecule's stability and conformational preferences.

Anomeric Effect : The anomeric effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a ring to prefer an axial orientation, a phenomenon that contradicts steric considerations. wikipedia.orgscripps.edu In this compound, a generalized anomeric effect can occur. This involves an interaction (delocalization of electrons) between a lone pair on the methoxy oxygen and the antibonding sigma orbital (σ*) of the adjacent, electron-withdrawing C-CN bond. This stabilizing interaction is maximized when the methoxy group is in the axial position, potentially offsetting the steric strain that would typically favor an equatorial position. For comparison, in simple methoxycyclohexane, the equatorial conformer is favored, accounting for about 75% of the equilibrium mixture. libretexts.orgmsu.edu

Nucleophilic and Electrophilic Transformations at the Substituted Carbon

The geminal (attached to the same carbon) arrangement of the methoxy and nitrile groups dictates the reactivity at the C1 carbon. The strong electron-withdrawing nature of the nitrile group renders this carbon electrophilic and susceptible to nucleophilic attack.

Reactivity at the Nitrile Carbon

The polarized carbon-nitrogen triple bond makes the nitrile carbon an electrophilic center, allowing for a variety of nucleophilic addition reactions. libretexts.orgopenstax.orgwikipedia.org

Hydrolysis : In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgopenstax.orgpressbooks.pubsavemyexams.com

Reduction : Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile group. This reaction involves the nucleophilic addition of two hydride ions, and after an aqueous workup, it produces a primary amine. openstax.orgpressbooks.publibretexts.org Milder reducing agents like DIBAL-H can result in the formation of an aldehyde. pressbooks.pub

Reaction with Organometallic Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), readily attack the electrophilic nitrile carbon. Subsequent hydrolysis of the intermediate imine anion yields a ketone. libretexts.orgpressbooks.publibretexts.org

Reaction TypeReagent(s)IntermediateFinal Product
HydrolysisH₃O⁺ or OH⁻/H₂OAmideCarboxylic Acid
Reduction1. LiAlH₄ 2. H₂OImine AnionPrimary Amine
Grignard Reaction1. R-MgX 2. H₃O⁺Imine Anion SaltKetone

Table 2: Common Nucleophilic Transformations at the Nitrile Carbon. This table summarizes the principal reactions occurring at the electrophilic carbon of the nitrile group, including the reagents used and the resulting products.

Reactions Involving the Methoxy Group

The methoxy group is an ether, which is generally unreactive. However, under specific conditions, it can participate in reactions.

Ether Cleavage : Cleavage of the ether bond requires harsh conditions, typically treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI). stackexchange.comechemi.com Under such conditions, the methoxy oxygen is protonated, making it a good leaving group (methanol). This would generate a tertiary carbocation at C1.

Carbocation Stabilization : In reactions where a carbocation is formed at an adjacent carbon, the methoxy group can act as a powerful stabilizing group through resonance by donating its lone pair electrons. stackexchange.comechemi.comvaia.com

Elimination Reaction Pathways within the Cyclohexane Ring System

This compound can potentially undergo elimination reactions to form an alkene (cyclohexene derivative) by losing one of the substituents at C1 and a proton from an adjacent carbon (C2 or C6). The mechanism, either E1 or E2, depends on the reaction conditions and the nature of the leaving group. libretexts.org

E2 Mechanism : The E2 (bimolecular elimination) reaction is a concerted, one-step process that requires a strong base. It has a strict stereochemical requirement: the leaving group and the β-hydrogen must be in an anti-periplanar (180°) alignment. chemistrysteps.com In a cyclohexane chair conformation, this means both the leaving group and the hydrogen must be in axial positions. For this molecule, if the methoxy group (after protonation to form a better leaving group) were to be eliminated, it would need to occupy an axial position, and an E2 reaction would only proceed if an axial hydrogen is available on C2 or C6. chemistrysteps.com

E1 Mechanism : The E1 (unimolecular elimination) reaction is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and protic solvents. libretexts.org The leaving group (e.g., protonated -OCH₃) would first depart, forming a tertiary carbocation at C1. A weak base would then abstract a proton from an adjacent carbon to form the double bond. This mechanism does not have the rigid stereochemical requirement of the E2 pathway and generally favors the formation of the most stable (most substituted) alkene, a principle known as Zaitsev's rule. libretexts.orgchemistrysteps.com

MechanismKey RequirementIntermediateMajor Product (Predicted)
E2Strong base; Anti-periplanar (axial/axial) geometryNone (Concerted)Product depends on available axial β-hydrogens
E1Weak base/heat; Protic solventTertiary Carbocation1-Cyanocyclohex-1-ene (Zaitsev product)

Table 3: Potential Elimination Pathways and Products. This table contrasts the E1 and E2 elimination mechanisms as they could apply to this compound, highlighting their requirements and likely outcomes.

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of electronic and steric effects that govern its reactivity. This article explores the nuanced reaction mechanisms, stereochemical outcomes, and rearrangement possibilities of this intriguing molecule.

Advanced Spectroscopic Characterization Techniques in the Study of 1 Methoxycyclohexane 1 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.

Conformational Analysis via Variable-Temperature NMR

The cyclohexane (B81311) ring is known for its chair-boat conformational isomerism, and the substituents on the ring can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance and stereoelectronic effects such as the anomeric effect. rsc.org Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. acs.org

By recording NMR spectra at different temperatures, it is possible to slow down the rate of conformational interconversion on the NMR timescale. At low temperatures, the signals for the individual axial and equatorial conformers of a substituted cyclohexane can be resolved, allowing for the determination of their relative populations and the calculation of the free energy difference (ΔG°) between them. acs.orgresearchgate.net For instance, in a study of 1,1,4-trifluorocyclohexane, VT-NMR experiments were crucial in demonstrating the preference for the axial conformer, a phenomenon attributed to nonclassical hydrogen bonding. acs.org Similarly, for 1-methoxycyclohexane, the equatorial preference of the methoxy (B1213986) group is a well-established principle, but the introduction of other substituents, such as a cyano group at the C1 position, can significantly influence this equilibrium. nih.gov The interplay of the anomeric effect, stemming from the interaction between the oxygen lone pairs of the methoxy group and the σ* orbital of the C-C or C-CN bond, can be dissected through such temperature-dependent studies. rsc.org

Table 1: Representative Data from Variable-Temperature NMR Studies on Cyclohexane Derivatives

CompoundSolventTemperature (K)Major ConformerΔG° (kcal/mol)
1,1,4-TrifluorocyclohexaneHexane195Axial-1.06
1-Methoxycyclohexane--Equatorial-
Nipecotic AcidD₂O193Axial-0.41

Note: This table presents illustrative data from studies on related cyclohexane systems to highlight the type of information obtained from VT-NMR. Specific data for 1-methoxycyclohexane-1-carbonitrile requires dedicated experimental investigation.

2D NMR Techniques for Structural Assignment

While 1D NMR provides essential information, complex molecules often yield spectra with overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are instrumental in overcoming this challenge by spreading the NMR information across two frequency axes, revealing correlations between different nuclei. e-bookshelf.deyoutube.com

For the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. youtube.com It is fundamental for tracing out the spin systems within the cyclohexane ring and the methoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. arxiv.org It allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). e-bookshelf.de For this compound, HMBC is crucial for connecting the methoxy group to the C1 of the cyclohexane ring and for correlating the protons on the ring with the quaternary carbon C1 and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining the relative stereochemistry of the substituents, for example, by observing through-space interactions between the methoxy protons and axial protons on the cyclohexane ring.

The combination of these 2D NMR experiments provides a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. wuxiapptec.comyoutube.com

Chiroptical Spectroscopy for Absolute Configuration Determination

When this compound or its derivatives are chiral, determining the absolute configuration of the stereocenters is a critical aspect of their characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose. rsc.org The combination of experimental measurements with quantum mechanical calculations is often necessary for a reliable assignment of the absolute configuration. rsc.org

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. rsc.org While the nitrile and methoxy groups themselves are not strong chromophores, their presence on the chiral cyclohexane scaffold can lead to measurable ECD signals. The interpretation of ECD spectra can be complex, and its utility can be limited if the chromophore is not in close proximity to the chiral center. rsc.org For a definitive assignment, the experimental ECD spectrum is typically compared with the theoretically calculated spectra for the possible enantiomers. rsc.orgnih.gov This approach has been successfully applied to determine the absolute configuration of various natural products and synthetic compounds. acs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. rsc.orgscispace.com VCD offers several advantages over ECD, including higher spectral resolution and sensitivity to the entire molecular structure, not just the chromophoric parts. ru.nl This makes VCD a particularly powerful technique for studying molecules with multiple stereocenters or conformational flexibility. scispace.com

The VCD spectrum of a chiral derivative of this compound would exhibit characteristic bands for the various vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. scispace.comru.nl This method relies on the principle that the calculated spectrum for the correct enantiomer will show a good agreement with the experimental spectrum, while the calculated spectrum for its mirror image will be its mirror image. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.gov For this compound, these techniques provide clear signatures for its key structural features.

The IR and Raman spectra will prominently feature:

C≡N stretch: A sharp and typically strong absorption in the IR spectrum and a strong, polarized band in the Raman spectrum in the region of 2260-2240 cm⁻¹. The exact position can be influenced by the electronic environment.

C-O-C stretches: Asymmetric and symmetric stretching vibrations of the ether linkage will appear in the fingerprint region of the IR spectrum, typically around 1250-1000 cm⁻¹.

C-H stretches: The sp³ C-H stretching vibrations of the cyclohexane ring and the methoxy group will be observed just below 3000 cm⁻¹.

CH₂ bending and twisting modes: The various bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (B1212753) groups in the cyclohexane ring will give rise to a series of bands in the 1470-720 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2260-2240
Ether (C-O-C)Asymmetric Stretch~1100
Alkane (C-H)Stretch2950-2850
Methylene (CH₂)Bend (Scissor)~1450

Note: These are general ranges and the precise peak positions for this compound would be determined from its experimental spectra.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information about a molecule's weight and fragmentation patterns. In the study of this compound, mass spectrometry serves to confirm the molecular weight and provide evidence for its specific structural arrangement through the analysis of its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) further enhances this analysis by providing highly accurate mass measurements, which allow for the determination of elemental compositions for the parent molecule and its fragments. rug.nlscispace.com

The molecular weight of this compound (C8H13NO) is 139.19 g/mol . biosynth.com In a typical mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. chemguide.co.uk For this compound, the molecular ion peak would be observed at m/z 139. A smaller peak, known as the M+1 peak, is also expected at m/z 140 due to the natural abundance of the carbon-13 isotope (¹³C). libretexts.org The relative intensity of the M+1 peak can help confirm the number of carbon atoms in the molecule. libretexts.org

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. The primary fragmentation pathways for this compound are dictated by the presence of the methoxy and nitrile groups on a quaternary carbon within a cyclohexane ring. The most common fragmentation processes in mass spectrometry involve the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. tutorchase.com

Key fragmentation pathways for this compound include:

α-Cleavage: This is a dominant fragmentation pathway for ethers and compounds with substituents on a ring structure. nih.gov The cleavage of the C1-C2 bond in the cyclohexanone (B45756) ring is a characteristic fragmentation pathway for related ketamine analogues. nih.gov For this compound, the most likely α-cleavage events are the loss of the methoxy radical (•OCH₃) or the cyanide radical (•CN).

Loss of the methoxy radical (mass = 31) leads to the formation of a cyclohexyl cation fragment containing the nitrile group at m/z 108.

Loss of the cyanide radical (mass = 26) results in a methoxycyclohexyl cation at m/z 113.

Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a common fragmentation route.

The loss of a molecule of hydrogen cyanide (HCN, mass = 27) from the molecular ion can occur, leading to a fragment ion at m/z 112.

Similar to the fragmentation of related dimethoxycyclohexanes, the elimination of a methanol (B129727) molecule (CH₃OH, mass = 32) can also be expected, yielding an ion at m/z 107. aip.org

Cyclohexane Ring Fragmentation: Following initial fragmentation, the remaining cyclohexane ring structure can undergo further cleavage. A characteristic fragmentation of the cyclohexane ring itself involves the loss of an ethene molecule (C₂H₄, mass = 28), which would lead to further daughter ions. docbrown.info

The detailed research findings on the expected fragmentation patterns are summarized in the interactive data table below.

m/z ValueProposed Fragment IonProposed Fragmentation Pathway
139[C₈H₁₃NO]⁺•Molecular Ion (M⁺•)
113[C₇H₁₃O]⁺M⁺• - •CN (Loss of cyanide radical)
108[C₇H₁₀N]⁺M⁺• - •OCH₃ (Loss of methoxy radical)
112[C₇H₁₂O]⁺•M⁺• - HCN (Loss of hydrogen cyanide)
107[C₇H₉N]⁺•M⁺• - CH₃OH (Loss of methanol)
81[C₆H₉]⁺Further fragmentation of the cyclohexane ring, e.g., from [C₇H₁₀N]⁺ - HCN

High-resolution mass spectrometry (HRMS) is crucial for distinguishing between fragment ions that may have the same nominal mass but different elemental compositions. By providing mass measurements with high accuracy (typically to four or more decimal places), HRMS can unequivocally confirm the elemental formula of the molecular ion and its major fragments, thereby solidifying the structural assignment of this compound. rug.nlacs.org

Theoretical and Computational Investigations of 1 Methoxycyclohexane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of molecules, including their electronic structure and thermodynamic stability. For 1-methoxycyclohexane-1-carbonitrile, these computational methods provide detailed insights into conformational preferences and energetic landscapes, which are governed by subtle stereoelectronic interactions.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has become a standard method for investigating the conformational preferences of cyclic molecules due to its balance of computational cost and accuracy. science.govresearchgate.net Studies on cyclohexane (B81311) derivatives often employ DFT to explore the relative energies of different conformers. acs.orgacs.org For instance, the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is commonly used for geometry optimization and energy calculations. nih.gov In the case of substituted cyclohexanes, DFT calculations can reveal the energetic penalties or preferences for axial versus equatorial substitution. For example, in methoxycyclohexane, the equatorial conformer is generally favored. libretexts.orglibretexts.org The introduction of a cyano group at the C1 position, as in this compound, introduces additional complexity due to potential interactions between the methoxy (B1213986) and cyano groups. DFT studies can quantify these interactions, including steric hindrance and electronic effects, to predict the most stable conformations. Calculations at the M06-2X/aug-cc-pVTZ level of theory have been used to explore the conformational preferences in related fluorinated cyclohexane systems, highlighting the importance of electrostatic interactions. acs.org

Post-Hartree-Fock Methods for High-Accuracy Energy Calculations

While DFT is a versatile tool, post-Hartree-Fock methods are often employed to achieve higher accuracy in energy calculations, serving as a benchmark for other computational approaches. nih.gov The Hartree-Fock (HF) method itself provides a foundational, albeit less accurate, starting point by approximating the multi-electron wavefunction as a single Slater determinant. libretexts.orggatech.eduq-chem.com However, HF theory neglects electron correlation, which can be significant. reddit.com

More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more reliable energy predictions. nih.gov For example, the DLPNO-CCSD(T) method has been used as a "gold standard" for calculating conformational energies in a variety of organic molecules. nih.gov These high-level calculations are crucial for accurately determining the small energy differences between conformers of molecules like this compound, where subtle stereoelectronic effects dictate the conformational landscape. The G3MP2 method, which combines high accuracy with reasonable computational cost, has been successfully used for calculating the enthalpies of formation of C-, H-, and O-containing molecules. preprints.org

Comparison of Computational Methods for Conformational Energies
MethodMean Error (kcal/mol) vs. DLPNO-CCSD(T)
MP20.35
B3LYP0.69
Hartree-Fock (HF)0.81–1.0
MM3-001.28
MMFF941.30
ΜΜ3-961.40
MMX1.77
MM+2.01
MM42.05
DREIDING3.63
UFF3.77

This table, adapted from benchmark studies, illustrates the relative accuracy of various computational methods in predicting conformational energies. nih.gov The Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) method is used as the reference for high accuracy.

Conformational Analysis and Energy Landscapes

Exploration of Chair and Boat Conformers

The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. However, other conformations, such as the boat and twist-boat, also exist on the potential energy surface. acs.org For substituted cyclohexanes, the relative energies of these conformers can be altered. Computational methods, including both molecular mechanics and quantum mechanics, are instrumental in mapping these energy landscapes. nih.gov In the case of this compound, the chair conformation is expected to be the global minimum. Within the chair conformation, the orientation of the methoxy and cyano groups (one axial and one equatorial, or both interacting in more complex ways) will determine the most stable arrangement. While the boat conformer is generally higher in energy, it can serve as a transition state or an intermediate in conformational interconversions. acs.org

Anomeric Effect and Related Stereoelectronic Phenomena

A key stereoelectronic interaction relevant to this compound is the anomeric effect. wikipedia.orgscripps.edu The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, which is counterintuitive from a purely steric perspective. wikipedia.org This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. rsc.org

In this compound, while there is no endocyclic heteroatom to induce a classical anomeric effect, related stereoelectronic interactions are at play. The presence of the electronegative oxygen of the methoxy group and the nitrogen of the cyano group can lead to complex electronic interactions. For instance, studies on related systems like 2-methoxy- and 2-cyano-1,3-dioxanes have revealed stereoelectronic interactions involving the cyano group. acs.org The preference of the methoxy group in methoxycyclohexane is for the equatorial position, but the presence of the geminal cyano group can modulate this preference through dipolar interactions and hyperconjugation. libretexts.orglibretexts.orguobabylon.edu.iq

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and characterizing the high-energy transition states that govern reaction rates. chimia.chacs.org For a molecule like this compound, theoretical methods can be applied to understand its reactivity, such as in cycloaddition reactions or eliminations. chimia.chnih.gov

For instance, DFT calculations can be used to model the transition state of a reaction involving the nitrile group, which can act as a dipolarophile in cycloadditions with nitrile oxides. nih.govrushim.ru The geometry and energy of the transition state provide crucial information about the reaction barrier and the stereochemical outcome. chimia.ch Similarly, the potential for elimination reactions, where the methoxy group or other parts of the molecule could act as a leaving group, can be investigated. msuniv.ac.in Theoretical studies on the reduction of aliphatic nitriles have shown that these reactions can be highly selective, and computational analysis can elucidate the factors controlling this selectivity. acs.org By mapping the potential energy surface, computational chemistry can identify the lowest energy pathways for various transformations of this compound, offering insights that complement experimental studies.

Activation Barriers and Reaction Kinetics

Without computational studies on the reaction pathways, the activation barriers and reaction kinetics for this compound remain undetermined from a theoretical standpoint. The calculation of activation energies (Ea) and other kinetic parameters provides crucial insights into the feasibility and rate of chemical reactions. These values are typically derived from the transition state geometries and frequencies obtained from computational models.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule. However, no specific FMO analysis for this compound has been reported. Such an analysis would reveal the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its chemical behavior.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the conformational flexibility and dynamic behavior of molecules over time. To date, no MD simulations for this compound have been published. These simulations would be valuable for understanding its behavior in different solvent environments and its interactions with other molecules, which is particularly relevant for its potential applications.

Derivatives and Analogues of 1 Methoxycyclohexane 1 Carbonitrile: Synthesis and Chemical Transformations

Synthesis of Related Methoxycyclohexane Carboxylic Acids and Esters

The conversion of the nitrile group in 1-methoxycyclohexane-1-carbonitrile to a carboxylic acid or an ester is a fundamental transformation. This is typically achieved through hydrolysis under acidic or basic conditions. chemistrysteps.com

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This process leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com An example of this is the conversion of rac-methyl 1-benzamido-c-2-methoxycyclohexane-r-1-carboxylate to 1-amino-c-2-hydroxycyclohexane-r-1-carboxylic acid using a strong acid like 12N HCl under reflux. unirioja.es

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com

The resulting carboxylic acids can be further converted to their corresponding esters through esterification reactions. For instance, the synthesis of methyl 4-(4-chloro-6-methylpyrimidin-2-yl)-1-methoxycyclohexane-1-carboxylate involves the generation of a carboxylic acid intermediate followed by esterification.

A study on the oxidation of 1-hydroxy-2-methoxycyclohexane using a 12-tungstophosphoric acid-hydrogen peroxide system yielded a mixture of adipic acid, glutaric acid, and monomethyl adipate, demonstrating a ring-opening oxidation that leads to dicarboxylic acids and their monoesters. jst.go.jp

Preparation of Amino-Substituted Methoxycyclohexane Derivatives

The synthesis of amino-substituted methoxycyclohexane derivatives can be achieved through various synthetic routes. One common method is the reduction of the nitrile group of a precursor molecule. For example, the nitrile group of 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbonitrile can be reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to yield the corresponding primary amine. srce.hr This amine can then be further reacted to introduce other functional groups. srce.hr

Another approach involves the Strecker or Bucherer-Bergs synthesis, which are classic methods for preparing α-amino acids and their derivatives from ketones or aldehydes. google.com For instance, cis/trans-1-amino-4-methoxy-cyclohexane-carbonitrile can be produced from the corresponding ketone in a two-phase system of an organic solvent and water, using an alkali metal cyanide, ammonium (B1175870) chloride, and ammonia (B1221849). google.com

Furthermore, amino-substituted methoxycyclohexane derivatives can be prepared from other functional groups. A patent describes the preparation of 1-(N-butoxycarbonyl-)amino-3-methoxycyclohexane, which can then undergo further reactions. google.com The synthesis of various 4-alkoxy-cyclohexane-1-amino-carboxylic acid esters has also been reported, highlighting their utility as intermediates for synthesizing pesticidal, acaricidal, and herbicidal compounds, as well as pharmaceutically active compounds. google.com

Transformations of the Nitrile Group into Other Functionalities

The nitrile group of this compound and its analogues is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of these compounds.

Reduction to Amines: The reduction of the nitrile group is a primary method for introducing an amino functionality. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to convert nitriles into primary amines. srce.hrlibretexts.org This transformation proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Hydrolysis to Carboxylic Acids and Amides: As discussed in section 7.1, the hydrolysis of the nitrile group under acidic or basic conditions is a standard method to produce carboxylic acids. chemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under controlled conditions. chemistrysteps.com

Conversion to Ketones: Nitriles can be converted to ketones by reacting them with organometallic reagents such as Grignard or organolithium reagents. libretexts.org The organometallic reagent adds to the nitrile carbon to form an imine anion intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield a ketone. libretexts.org

Cycloaddition Reactions: Nitrile oxides, which can be generated from nitriles, can participate in cycloaddition reactions. These reactions are valuable for constructing heterocyclic rings, such as isoxazolines. nih.gov

Cyclohexane (B81311) Ring Modifications and Substitutions

Modifications and substitutions on the cyclohexane ring of this compound derivatives allow for the synthesis of a diverse range of analogues with varied properties. These modifications can involve the introduction of new functional groups or alterations to the ring's stereochemistry.

The introduction of substituents on the cyclohexane ring can be achieved through various synthetic strategies. For instance, a series of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs were synthesized by replacing the cyclohexane moiety with different 4-substituted cyclohexane rings. nih.gov These substitutions included the introduction of polar groups like cyano, methoxy (B1213986), and carboxyl groups. ipbcams.ac.cn

In another example, the synthesis of various benzamide-based voltage-gated potassium channel Kv1.3 inhibitors involved the modification of a cyclohexane ring. srce.hr This included the reduction of a ketone at the 4-position to the corresponding hydroxy analogues and further conversion to carbamates. srce.hr

The stereochemistry of the cyclohexane ring can also be controlled and modified. For example, the interaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide leads to a mixture of stereoisomeric bromohydrins. researchgate.net These can be further reacted to produce specific stereoisomers of epoxycyclohexanes. researchgate.net Computational studies have also been used to explore the conformational preferences of substituted cyclohexanes, such as the axial preference of fluorine in 1,1,4-trifluorocyclohexane. acs.org

Chiral Derivatization and Stereoisomer Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality plays a significant role, such as in pharmaceuticals and materials science.

One approach to obtaining optically active compounds is through the use of chiral starting materials. For example, the synthesis of C2-alkoxy-substituted 19-nor vitamin D3 derivatives starts from (-)-quinic acid, a readily available chiral compound. mdpi.com

Another strategy involves the resolution of racemic mixtures. In the synthesis of the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, the racemic cis- and trans- forms were first synthesized and then resolved to obtain the individual enantiomers. unirioja.es This resolution can be achieved by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers, and then removing the chiral auxiliary. unirioja.es For instance, a racemic spirooxazolone was reacted with L-phenylalanine cyclohexylamide to form diastereomeric peptides, which were then separated and hydrolyzed to yield the optically pure amino acids. unirioja.es

Asymmetric synthesis, where a chiral catalyst or reagent is used to induce stereoselectivity, is another powerful tool. For example, an asymmetric [4+2]-cycloaddition between an optically active bisacrylate and butadiene in the presence of TiCl₄ was a key step in the synthesis of (R)-3-cyclohexenecarboxylic acid. google.com

The synthesis of stereoisomeric 1-methylcyclohexane-1,2-dicarboxylic acids has also been reported, highlighting the ability to control the stereochemistry of substituents on the cyclohexane ring. rsc.org

Catalytic Applications and Roles in Organic Transformations

1-Methoxycyclohexane-1-carbonitrile as a Ligand or Precursor in Catalysis

While not a conventional catalyst component, this compound possesses functional groups that could allow it to act as a ligand or a precursor to a more complex ligand. The nitrile group (C≡N) has a lone pair of electrons on the nitrogen atom, which can coordinate to a transition metal center. The conversion of nitriles using metal pincer complexes, for example, often begins with the coordination of the nitrile's nitrogen to the metal. researchgate.netrug.nl This interaction activates the nitrile for subsequent transformations. researchgate.net Similarly, the oxygen atom of the methoxy (B1213986) group (-OCH₃) also has lone pairs, offering another potential, albeit weaker, coordination site. A molecule with two potential binding sites could, in theory, act as a bidentate ligand, although the flexibility of the cyclohexane (B81311) ring would heavily influence its ability to form a stable chelate complex.

More plausibly, this compound could serve as a precursor to a catalytically active ligand. The nitrile group is a versatile synthetic handle that can be transformed into other functionalities. For instance, catalytic reduction of the nitrile would yield a primary amine (1-(aminomethyl)-1-methoxycyclohexane). This resulting aminomethyl group, in conjunction with the methoxy group or other functionalities introduced to the cyclohexane ring, could form the basis of a chelating ligand framework for various metal catalysts.

Its Role as an Intermediate in Catalytic Cycles

The structure of this compound, specifically as an α-alkoxynitrile, suggests its potential to be a key intermediate in certain catalytic transformations. α-Alkoxynitriles are recognized as synthetically valuable intermediates for producing pharmaceuticals and other complex molecules. researchgate.net For example, research has shown that α-alkoxynitriles can participate in highly selective titanium-mediated cyclotrimerization reactions with acetylenes to synthesize substituted pyridines. acs.org

Furthermore, intermediates with a methoxycyclohexane structure are observed in other significant catalytic processes. During the catalytic hydrodeoxygenation of anisole, a model compound for lignin (B12514952) biomass, methoxycyclohexane is a principal reaction intermediate formed en route to the final product, cyclohexane. researchgate.net The stability of intermediates containing this scaffold is a critical factor in the reaction pathway. The presence of the methoxy group can stabilize an adjacent positive charge on the cyclohexane ring through resonance, which is a key factor in reactions like the addition of HCl to 1-methoxycyclohexene, where it directs the formation of a specific carbocation intermediate. vaia.com This stabilizing effect could influence the compound's behavior and lifetime when formed as a transient species within a catalytic cycle.

Green Chemistry Principles in Catalytic Synthesis or Reactions Involving the Compound

The synthesis and subsequent reactions of nitriles are areas where the principles of green chemistry have been increasingly applied. These principles, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are highly relevant to any potential industrial-scale process involving this compound.

The synthesis of nitriles, which are valuable industrial chemicals, can be achieved through various green catalytic methods. acs.org For example, catalysts based on simple ionic liquids or nanoscale iron oxides have been developed for the aerobic oxidation of aldehydes to nitriles under mild conditions. acs.orgrsc.org Electrosynthesis offers another green route, using nickel catalysts to convert primary alcohols directly into nitriles with ammonia (B1221849), avoiding harsh reagents. rsc.org Solvent-free methods, such as reacting aldehydes with hydroxylamine (B1172632) hydrochloride on silica (B1680970) gel, also align with green chemistry goals by minimizing solvent waste. ajgreenchem.com

Transformations of the nitrile group can also be made more sustainable. A prime example is the biocatalytic hydrolysis of nitriles to amides or carboxylic acids using enzymes like nitrilases or nitrile hydratases. journals.co.za This approach operates in water at ambient temperatures and neutral pH, avoiding the strongly acidic or basic conditions and subsequent salt waste associated with traditional chemical hydrolysis. journals.co.za

Green Chemistry ApproachReaction TypeCatalyst/ConditionsKey Advantages
Ionic Liquid Catalysis Aldehyde to Nitrile[BMIm][Cl]Metal-free, efficient, tolerates various functional groups. acs.org
Electrosynthesis Alcohol to NitrileNickel catalyst, aqueous electrolyteUses electricity as a "reagent", mild conditions. rsc.org
Aerobic Oxidation Aldehyde to NitrileNanoscale Fe₂O₃, O₂ or airUses an inexpensive, earth-abundant metal and air as the oxidant. rsc.org
Solvent-Free Synthesis Aldehyde to NitrileSilica-gelAvoids organic solvents, simple work-up. ajgreenchem.com
Biocatalysis Nitrile to Amide/AcidNitrilase/Nitrile HydrataseAqueous medium, ambient temperature, high selectivity, avoids harsh reagents. journals.co.za

Catalyst Design and Performance in Reactions Involving Methoxycyclohexane Scaffolds

The functionalization of saturated rings like cyclohexane is a significant challenge in organic synthesis due to the inertness of C-H bonds. Catalyst design plays a pivotal role in overcoming this challenge, enabling selective reactions on the cyclohexane scaffold that is central to this compound.

A major advancement is catalyst-controlled C-H functionalization. By designing sophisticated dirhodium and iridium catalysts, chemists can direct reactions to specific C-H bonds on a cyclohexane ring, overriding the molecule's inherent reactivity patterns. researchgate.netnih.gov These catalysts often feature a bowl-shaped structure that uses steric and noncovalent interactions to guide the substrate into a specific orientation, enabling highly site-selective and stereoselective carbene insertion reactions. researchgate.netacs.org Such precise control allows for the desymmetrization of substituted cyclohexanes, creating complex chiral molecules from simple starting materials. nih.gov

Catalyst design is also critical for the oxidation of cyclohexane, an industrially important reaction for producing cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), which are precursors to nylon. mdpi.com Research focuses on developing more efficient and sustainable catalysts to replace traditional methods that require harsh conditions. rsc.org This includes designing organometallic complexes, such as those based on triazaphosphaadamantane-functionalized terpyridine, that can catalyze the oxidation under milder conditions, sometimes using water as a promoter and microwave irradiation to improve energy efficiency. rsc.org The performance of these catalysts is evaluated based on conversion rates, selectivity for desired products, and their ability to be recycled and reused.

Catalytic ReactionCatalyst SystemSubstrate ScaffoldGoal of Catalyst Design
C-H Functionalization Dirhodium tetracarboxylate complexes (e.g., Rh₂(S-NTTL)₄ derivatives)ArylcyclohexanesAchieve high site-selectivity (e.g., at C4) and enantioselectivity by controlling substrate approach. acs.org
C-H Desymmetrization Dirhodium complexes (e.g., Rh₂(S-TPPTTL)₄)Substituted cyclohexanesOvercome inherent C-H bond reactivity to achieve selective functionalization at a specific position (e.g., C3). researchgate.netnih.gov
Aerobic Oxidation Carbon-supported organometallic complexesCyclohexaneImprove yield and selectivity for cyclohexanol/cyclohexanone under milder, more sustainable conditions. rsc.org
Oxidative Functionalization Manganese(III) complexes with TCCA oxidantCyclohexane / MethylcyclohexanePromote C-H functionalization using alternative oxidants to peroxides. mdpi.com

Research Perspectives and Future Directions

Exploration of Unprecedented Reactivity and Selectivity

The reactivity of 1-methoxycyclohexane-1-carbonitrile is largely dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) group, both attached to the same carbon atom. This α-alkoxynitrile moiety is a key feature that can lead to unique and selective chemical transformations.

Future research could focus on exploring unprecedented reactivity and selectivity in several areas:

Stereoselective Reactions: The cyclohexane (B81311) ring provides a platform for stereochemical control. Investigations into diastereoselective and enantioselective reactions are a promising avenue. For instance, processes that selectively yield cis or trans isomers with respect to the functional groups on the cyclohexane ring are of interest. A patent describing the selective synthesis of cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts highlights the feasibility of achieving high stereoselectivity in related systems. google.comgoogle.com

Novel Rearrangements: The unique electronic nature of the quaternary center could facilitate novel molecular rearrangements under specific reaction conditions, such as treatment with strong acids, bases, or metal catalysts.

Activation of Adjacent Bonds: The functional groups on the central carbon atom can influence the reactivity of the adjacent C-C and C-H bonds within the cyclohexane ring, potentially leading to new methods for ring functionalization.

A kinetic study of the reaction of a related compound, β-methoxy-α-nitrostilbene, with cyanamide (B42294) has shown that the methoxy group can significantly influence nucleophilic substitution reactions. nih.gov This suggests that the methoxy group in this compound could play a crucial role in directing the outcome of its reactions.

Design and Synthesis of Novel Analogues with Tunable Properties

The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues with tailored properties for various applications.

Key areas for future research include:

Derivatization of the Cyclohexane Ring: Introducing additional functional groups onto the cyclohexane ring can significantly alter the molecule's physical and chemical properties. For example, the synthesis of functionalized 2-oxo-cyclohexane carbonitriles has been explored, demonstrating the potential to create complex polycyclic structures. researchgate.netscispace.com

Modification of the Methoxy Group: Replacing the methyl group of the methoxy moiety with other alkyl or aryl groups can modulate the electronic and steric properties of the molecule.

Transformation of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into a variety of other groups, such as amines, carboxylic acids, and amides, opening up a wide range of synthetic possibilities. For example, the reduction of related aminocyclohexanecarbonitriles to form diamines has been documented.

The synthesis of quinazoline-based compounds through nucleophilic substitution reactions has demonstrated how the properties of a molecule can be tuned by introducing different donor moieties. beilstein-journals.org A similar approach could be applied to this compound to create a library of compounds with a range of electronic and photophysical properties.

Advanced Computational Predictions for Guiding Experimental Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Future computational research could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways and transition states, helping to understand and predict the outcomes of different reactions. mdpi.comsmu.eduresearchgate.net For example, DFT studies have been used to investigate the selectivities of cycloaddition reactions involving nitrones and nitrile oxides. bohrium.com

Prediction of Properties: Computational models can be used to predict various properties of this compound and its analogues, such as their electronic properties, solubility, and reactivity. This information can be used to screen potential candidates for specific applications before they are synthesized in the lab.

Catalyst Design: For reactions involving this compound, computational methods can aid in the design of catalysts that can enhance reaction rates and selectivity.

Recent advancements in computational chemistry, including the use of machine learning, are making it possible to predict reaction outcomes with increasing accuracy, which will be invaluable for exploring the chemistry of new molecules like this compound. cecam.orgarxiv.org

Integration with Emerging Areas of Organic Chemistry and Materials Science

The unique structural and electronic properties of this compound and its potential analogues make them attractive candidates for integration into emerging areas of organic chemistry and materials science.

Potential areas of application include:

Polymer Chemistry: The nitrile group can participate in polymerization reactions, suggesting that this compound could be used as a monomer or a comonomer to synthesize novel polymers with unique properties. byjus.comlibretexts.orgnih.gov The cyclohexane ring could impart rigidity and thermal stability to the polymer backbone. The properties of polymers are heavily dependent on their molecular weight and dispersity. libretexts.org

Materials Science: The ability to functionalize the cyclohexane ring and modify the electronic properties of the molecule opens up possibilities for its use in the development of new materials, such as liquid crystals, organogelators, or components of organic electronic devices. ktu.ltcase.edumdpi.comcolumbia.edukeele.ac.uk For instance, anthracene-based conjugated polymers have been developed for applications in organic light-emitting diodes (OLEDs). diva-portal.org

Medicinal Chemistry: The core structure of this compound has been identified as a fragment in molecules with potential biological activity. For example, it is mentioned as a precursor in the synthesis of mTOR inhibitors and other pyrimidine-based antiproliferative agents. epo.orggoogle.com Further derivatization could lead to the discovery of new therapeutic agents.

The exploration of this compound and its derivatives could lead to the development of new synthetic methodologies and the creation of novel materials with valuable applications across various scientific disciplines.

Q & A

Basic: What are the common synthetic routes for 1-Methoxycyclohexane-1-carbonitrile, and how are reaction conditions optimized?

Answer:
The synthesis of this compound can be inferred from analogous cyclohexane derivatives. A typical route involves:

Cyclohexanone functionalization : Reacting cyclohexanone with methanol under acidic catalysis to introduce the methoxy group, followed by cyanation via a Strecker or nucleophilic substitution reaction .

Oxidation-cyanation sequences : Intermediate oxidation steps (e.g., using KMnO₄ or CrO₃) may precede nitrile group introduction, with conditions optimized for regioselectivity and minimized side reactions .
Optimization strategies :

  • Temperature control (e.g., low temps for kinetically controlled intermediates).
  • Catalytic systems (e.g., Lewis acids to enhance electrophilicity at the cyclohexane carbon).
  • Solvent selection (polar aprotic solvents like DMF to stabilize intermediates) .

Basic: How is structural confirmation of this compound achieved using spectroscopic methods?

Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Methoxy protons appear as a singlet near δ 3.3–3.5 ppm.
    • Cyclohexane ring protons show complex splitting due to chair conformations.
    • Carbonitrile carbon resonates at δ 115–120 ppm in ¹³C NMR .
  • IR spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangements of substituents (e.g., methoxy axial/equatorial positioning) .

Basic: What are the stability considerations and recommended storage protocols for this compound?

Answer:

  • Stability risks :
    • Hydrolysis of the nitrile group under strong acidic/basic conditions.
    • Oxidation of the methoxy group by strong oxidizers (e.g., peroxides) .
  • Storage :
    • -20°C under inert atmosphere (N₂/Ar) to prevent moisture absorption .
    • Use amber vials to avoid light-induced degradation .

Advanced: How can computational methods elucidate reaction pathways for functionalizing this compound?

Answer:

  • DFT calculations : Model transition states for nitrile group reactions (e.g., hydrolysis to amides or reduction to amines).
  • Molecular dynamics : Simulate solvent effects on reaction kinetics, particularly for sterically hindered cyclohexane derivatives .
  • Case study : Hydrodecyanation mechanisms (e.g., NaH/I₂ systems) can be validated by comparing computed activation energies with experimental yields .

Advanced: How do substituent effects influence the compound’s reactivity in ring-opening or cross-coupling reactions?

Answer:

  • Methoxy group : Electron-donating nature deactivates the cyclohexane ring toward electrophilic substitution but enhances stability in radical reactions.
  • Nitrile group : Acts as a directing group in C–H activation (e.g., Pd-catalyzed coupling), with steric effects from the cyclohexane ring limiting accessibility .
  • Comparative analysis : Unlike 1-Cyclohexene-1-carbonitrile (), the methoxy group reduces ring strain, favoring nucleophilic over electrophilic pathways .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data for derivatives?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., purity of starting materials, trace water content).
  • Advanced spectroscopy : Use 2D NMR (HSQC, HMBC) to reassign peaks in disputed spectra .
  • Controlled experiments : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to isolate contributing factors .

Advanced: How can toxicity and environmental impact be assessed for novel derivatives of this compound?

Answer:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on mammalian cell lines) and enzyme inhibition (e.g., cytochrome P450).
  • Computational tools : Use QSAR models to predict ecotoxicity (e.g., ECOSAR) or persistence in environmental matrices .
  • Degradation studies : Monitor hydrolysis/byproduct formation under simulated environmental conditions (pH, UV exposure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.